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Compound of Interest

Compound Name: 4-Amino-2-methoxyphenol

Cat. No.: B1666316 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Amino-2-methoxyphenol (also known as 4-Aminoguaiacol), a key intermediate in the

synthesis of various pharmaceuticals and dyes. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality

behind experimental choices and the interpretation of spectral features are emphasized to

provide field-proven insights.

Molecular Structure and Spectroscopic Overview
4-Amino-2-methoxyphenol (CAS No: 52200-90-5) is an aromatic compound with the

molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure, featuring

an aminophenolic ring with a methoxy substituent, gives rise to a unique spectroscopic

fingerprint, which is crucial for its identification and characterization in various applications.

Molecular Structure:

Caption: Molecular structure of 4-Amino-2-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons

and their chemical environments.

Experimental Data (CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.72
double peak (J = 8.2

Hz)
1H Ar-H

6.30
double peak (J = 2.6

Hz)
1H Ar-H

6.21
double peak (J = 8.2,

2.6 Hz)
1H Ar-H

5.50 broad peak 1H -OH

3.40 broad peak 2H -NH₂

Data sourced from ChemicalBook.[2]

Interpretation:

The downfield region of the spectrum shows three distinct signals for the aromatic protons,

consistent with a trisubstituted benzene ring. The splitting patterns (doublets and a doublet of

doublets) provide information about the substitution pattern. The broad peaks at 5.50 and 3.40

ppm are characteristic of exchangeable protons of the hydroxyl and amino groups, respectively.

The broadness is due to hydrogen bonding and exchange with trace amounts of water in the

solvent.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms

in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/specttutor/phenols.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Data:

As experimental ¹³C NMR data for 4-Amino-2-methoxyphenol is not readily available in public

databases, a predicted spectrum is provided below. The chemical shifts are estimated based

on empirical data for similar substituted phenolic compounds.

Predicted Chemical Shift (δ, ppm) Assignment

147-152 C-O (methoxy)

140-145 C-OH

135-140 C-NH₂

115-120 Ar-CH

110-115 Ar-CH

100-105 Ar-CH

55-60 -OCH₃

Note: These are predicted values and may differ from experimental results. For definitive

structural confirmation, acquiring an experimental ¹³C NMR spectrum is recommended.

Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality NMR spectra of aminophenolic compounds is

outlined below.

Sample Preparation:

Weigh approximately 10-20 mg of 4-Amino-2-methoxyphenol into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
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Instrumental Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Add Deuterated Solvent & TMS Dissolve Sample Insert Sample into Spectrometer Tune and Shim Acquire Spectra (1H & 13C) Fourier Transform Phase and Baseline Correction Reference to TMS Structure ElucidationSpectral Analysis

Click to download full resolution via product page

Caption: Experimental workflow for NMR characterization.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Vapor Phase IR Spectrum:

A vapor phase IR spectrum for 4-Aminoguaiacol is available on SpectraBase, accessible

through PubChem.[1]
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Interpretation of Key Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300 N-H stretch Primary amine (-NH₂)

3600-3200 (broad) O-H stretch Phenol (-OH)

3100-3000 C-H stretch Aromatic ring

1600-1450 C=C stretch Aromatic ring

1260-1000 C-O stretch Aryl ether (-O-CH₃)

The IR spectrum of 4-Amino-2-methoxyphenol is characterized by a broad absorption band in

the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic

hydroxyl group, broadened by hydrogen bonding.[1][2] The N-H stretching vibrations of the

primary amine typically appear as two sharp bands in the 3400-3300 cm⁻¹ region. Aromatic C-

H and C=C stretching vibrations are also expected in their characteristic regions.

Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 4-Amino-2-methoxyphenol with approximately 100 mg of dry

potassium bromide (KBr) in an agate mortar.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

GC-MS Data:

GC-MS data for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem.

[1]

Expected Fragmentation Pattern:

The mass spectrum of 4-Amino-2-methoxyphenol is expected to show a molecular ion peak

(M⁺) at m/z 139, corresponding to its molecular weight. Common fragmentation pathways for

aminophenols involve the loss of small neutral molecules or radicals.

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 124.

Loss of carbon monoxide (-CO): A common fragmentation for phenols, leading to a fragment

at m/z 111.

Loss of a formyl radical (-CHO): Resulting in a fragment at m/z 110.

[M]+.
m/z = 139

[M - CH3]+.
m/z = 124

- .CH3

[M - CO]+.
m/z = 111

- CO

[M - CHO]+.
m/z = 110

- .CHO

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS Analysis
Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to

improve the chromatographic properties of aminophenols.
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Sample Preparation and Derivatization:

Dissolve a small amount of 4-Amino-2-methoxyphenol in a suitable solvent (e.g., pyridine).

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Heat the mixture to facilitate the derivatization of the -OH and -NH₂ groups.

Instrumental Parameters:

Gas Chromatograph (GC):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: A temperature gradient to ensure good separation of the

analyte from any impurities.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight

of the derivatized compound.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 4-Amino-2-
methoxyphenol. The presented ¹H NMR, predicted ¹³C NMR, IR, and MS data, along with

their interpretations and suggested experimental protocols, serve as a valuable resource for

researchers in the fields of chemistry and drug development. For unambiguous structural

confirmation, it is always recommended to acquire a full set of experimental data under well-

defined conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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